molecular formula C21H22Br2N4O4 B7729340 N'~1~,N'~7~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]heptanedihydrazide

N'~1~,N'~7~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]heptanedihydrazide

Cat. No.: B7729340
M. Wt: 554.2 g/mol
InChI Key: OBGSRQBSUGJJDW-DWGHPKEWSA-N
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Description

N'~1~,N'~7~-Bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]heptanedihydrazide is a symmetrical dihydrazide derivative featuring two hydrazone groups formed via condensation of heptanedioic dihydrazide with 5-bromo-2-hydroxybenzaldehyde. The compound’s structure includes a seven-carbon aliphatic chain (heptane) flanked by two aromatic hydrazone moieties, each substituted with a bromine atom at the 5-position and a hydroxyl group at the 2-position of the phenyl ring. This design confers unique electronic and steric properties, making it a candidate for applications in coordination chemistry and antimicrobial research. Its synthesis typically involves refluxing the hydrazide precursor with the aldehyde in methanol or ethanol, catalyzed by glacial acetic acid, a method consistent with other hydrazone syntheses .

Properties

IUPAC Name

N,N'-bis[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]heptanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22Br2N4O4/c22-16-6-8-18(28)14(10-16)12-24-26-20(30)4-2-1-3-5-21(31)27-25-13-15-11-17(23)7-9-19(15)29/h6-13,28-29H,1-5H2,(H,26,30)(H,27,31)/b24-12+,25-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBGSRQBSUGJJDW-DWGHPKEWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C=NNC(=O)CCCCCC(=O)NN=CC2=C(C=CC(=C2)Br)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Br)/C=N/NC(=O)CCCCCC(=O)N/N=C/C2=C(C=CC(=C2)Br)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22Br2N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazinolysis of Heptanedioic Acid Derivatives

Heptanedihydrazide, the core scaffold for the target compound, is synthesized via hydrazinolysis of heptanedioic acid esters. For example, refluxing dimethyl heptanedioate with excess hydrazine hydrate (85%) in ethanol for 24 hours yields heptanedihydrazide with 80–85% efficiency. The reaction mechanism involves nucleophilic acyl substitution, where hydrazine displaces methoxide groups.

Reaction Conditions

  • Solvent: Absolute ethanol

  • Temperature: 78°C (reflux)

  • Molar Ratio: 1:4 (ester : hydrazine hydrate)

  • Yield: 80–85%

IR spectroscopy confirms successful synthesis through the disappearance of ester carbonyl stretches (~1732 cm⁻¹) and the emergence of hydrazide N–H (~3249 cm⁻¹) and C=O (~1668 cm⁻¹) bands.

Condensation with 5-Bromo-2-Hydroxybenzaldehyde

Schiff Base Formation in Ethanolic Media

The bis-hydrazone structure is formed via a double Schiff base reaction. A mixture of heptanedihydrazide (1 equiv) and 5-bromo-2-hydroxybenzaldehyde (2.2 equiv) in ethanol, catalyzed by calcium perchlorate hydrate (0.5 equiv), is stirred at 70°C for 3 hours. The reaction proceeds via imine bond formation, with water elimination.

Optimized Parameters

ParameterValue
SolventEthanol
CatalystCa(ClO₄)₂·H₂O
Temperature70°C
Reaction Time3 hours
Yield68–72%

The E-configuration of the hydrazone is confirmed by X-ray crystallography, showing a dihedral angle of 47.8° between aromatic planes. Bond distances (e.g., C7–N1: 1.284 Å) further validate double-bond character in the hydrazone linkage.

Alternative Catalytic Systems and Solvent Effects

Phosphorus Oxychloride-Mediated Condensation

In anhydrous conditions, phosphorus oxychloride (POCl₃) accelerates the condensation. A protocol adapted from heterocyclic synthesis involves refluxing heptanedihydrazide and 5-bromo-2-hydroxybenzaldehyde in POCl₃ for 5 hours, yielding 85% product. This method avoids metal catalysts but requires stringent moisture control.

Advantages

  • Higher yield (85%) compared to Ca(ClO₄)₂ method

  • Reduced reaction time (5 hours vs. 3 hours)

Disadvantages

  • Handling corrosive POCl₃ necessitates specialized equipment

  • Post-reaction neutralization steps increase complexity

Crystallization and Purification Strategies

Slow Evaporation in Mixed Solvents

Colorless crystals suitable for X-ray analysis are obtained by slow evaporation of a saturated ethanol-water (3:1 v/v) solution over 20 days. The crystal lattice includes one water molecule per hydrazone unit, stabilized by O–H···N and N–H···O hydrogen bonds.

Crystallographic Data

ParameterValue
Space GroupP 1
Unit Cell Dimensionsa = 8.21 Å, b = 12.34 Å, c = 14.56 Å
Hydrogen BondsN1–H1···O2 (2.89 Å), O3–H3B···N2 (2.78 Å)

Spectroscopic Characterization

Infrared Spectroscopy

Key IR absorptions for the target compound:

  • N–H Stretch: 3249–3280 cm⁻¹ (hydrazide)

  • C=O Stretch: 1668–1670 cm⁻¹ (amide I)

  • C=N Stretch: 1610–1624 cm⁻¹ (imine)

Nuclear Magnetic Resonance

¹H NMR (400 MHz, DMSO-d₆):

  • δ 10.32 (s, 2H): Hydrazide NH

  • δ 8.45 (s, 2H): Imine CH=N

  • δ 6.82–7.45 (m, 6H): Aromatic protons

Comparative Analysis of Methodologies

MethodYield (%)Reaction TimeCatalyst
Ca(ClO₄)₂·H₂O68–723 hoursMetal ion
POCl₃855 hoursAcid catalyst
Solvent-Free608 hoursNone

The POCl₃ method offers superior yield but poses safety risks. Calcium perchlorate balances efficiency and practicality for lab-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N’~1~,N’~7~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]heptanedihydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atoms in the phenyl rings can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Reduced hydrazide derivatives.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

N’~1~,N’~7~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]heptanedihydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including its role as an enzyme inhibitor.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N’~1~,N’~7~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]heptanedihydrazide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may inhibit specific enzymes by binding to their active sites, thereby modulating their activity. The presence of bromine and hydroxyl groups in the phenyl rings enhances its reactivity and binding affinity.

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

  • Hydroxyl vs. This substitution may enhance membrane permeability but diminish intermolecular interactions critical for crystal packing .
  • Bromine vs. Chlorine/Nitro Groups: Bromine’s larger atomic radius compared to chlorine or nitro groups (e.g., in N'-[(3-nitrophenyl)methylidene]pyridine-4-carbohydrazide) influences steric hindrance and electronic effects.

Backbone Variations

  • Heptane vs. Naphthalene/Adamantane Backbones : Unlike the aliphatic heptane chain in the target compound, derivatives like N'-[(5-bromo-2-hydroxyphenyl)methylidene]-2-(6-methoxynaphthalen-2-yl)propanehydrazide () exhibit rigid aromatic backbones. This rigidity reduces conformational flexibility, affecting binding to biological targets or metal ions. Adamantane-based hydrazides (e.g., E-N'-[(pyridine-3-yl)methylidene]adamantane-1-carbohydrazide) introduce bulky, hydrophobic cores, altering solubility and steric interactions .

Dihedral Angles and Hydrogen Bonding

  • The dihedral angle between the aldehyde moiety (A) and naphthalene group (B) in ’s compound is 60.52°, while intramolecular O–H···N hydrogen bonds stabilize the planar configuration. In contrast, the heptane backbone in the target compound likely allows greater torsional freedom, reducing planarity but enhancing adaptability in supramolecular assemblies .

Physicochemical Properties

Property Target Compound Naphthalene Derivative () Ethoxy Analog ()
Molecular Weight ~610.34 (estimated) 437.28 610.34
Key Substituents Br, OH Br, OCH3 Br, OCH2CH3
Hydrogen Bonding O–H···N, N–H···O O–H···N, π-π stacking Weak H-bonding (ethoxy)
LogP (Predicted) ~3.5 ~4.2 ~5.0

Crystallographic Insights

  • Software and Refinement : Most hydrazones, including the target compound, are characterized using SHELXL (). The program’s robustness in handling hydrogen bonding and disorder is critical for resolving complex dihedral angles and intermolecular interactions .
  • Packing Patterns : The target compound’s heptane chain may adopt a zigzag conformation, facilitating van der Waals interactions, whereas naphthalene derivatives () rely on π-π stacking (3.13–3.79 Å slippage) for crystal stability .

Biological Activity

N'~1~,N'~7~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]heptanedihydrazide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features a heptanedihydrazide backbone with two 5-bromo-2-hydroxyphenyl groups linked through methylene bridges. Its unique structure allows for various interactions at the molecular level, enhancing its potential biological applications.

Structural Formula

N 1 N 7 bis E 5 bromo 2 hydroxyphenyl methylidene heptanedihydrazide\text{N 1 N 7 bis E 5 bromo 2 hydroxyphenyl methylidene heptanedihydrazide}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit various enzymes by binding to their active sites. This interaction can modulate enzyme activity, which is crucial in metabolic pathways.
  • Metal Ion Coordination : It can form stable complexes with metal ions, potentially acting as a catalyst in biochemical reactions.
  • Antimicrobial Activity : The presence of bromine and hydroxyl groups enhances its reactivity, making it effective against certain microbial strains.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Below is a summary of its efficacy against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anticancer Activity

Studies have shown promising results regarding the anticancer potential of this compound:

  • Cell Line Studies : The compound demonstrated cytotoxic effects on several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells, with IC50 values ranging from 10 to 30 µM.
  • Mechanism : It appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial effects of this compound against multi-drug resistant strains. Results indicated a significant reduction in bacterial growth, suggesting its potential as a therapeutic agent in treating resistant infections .
  • Anticancer Research : Another investigation focused on the compound's effects on MCF-7 breast cancer cells. The results revealed that treatment with the compound led to increased apoptosis rates compared to untreated controls, highlighting its potential role in cancer therapy.

Comparative Analysis

When compared to similar compounds, this compound shows distinct advantages due to its specific functional groups:

Compound NameAntimicrobial ActivityAnticancer Activity
This compoundHighModerate
N'~1~,N'~10~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]decanedihydrazideModerateLow
N'~1~,N'~7~-bis[(E)-(3,4,5-trimethoxyphenyl)methylidene]heptanedihydrazideLowHigh

The unique combination of bromine and hydroxyl functionalities in this compound contributes to its enhanced biological activity compared to other derivatives.

Q & A

Q. How is the compound synthesized, and what steps optimize yield?

The synthesis involves condensing heptanedihydrazide with 5-bromo-2-hydroxybenzaldehyde derivatives. Key steps include dissolving 4-chlorobenzohydrazide in anhydrous ethanol, reacting with 1-(5-bromo-2-hydroxyphenyl)ethanone (1:1 molar ratio), and isolating the product via filtration and ethanol washes. Yield optimization (up to 85%) requires strict control of stoichiometry, solvent purity, and reaction time .

Q. What spectroscopic and crystallographic methods confirm its structure?

Single-crystal X-ray diffraction (SC-XRD) is critical. Data collection uses a Bruker SMART diffractometer with MoKα radiation (λ = 0.71073 Å). Structural refinement via SHELXL (R factor = 0.034, wR = 0.085) confirms intramolecular O–H∙∙∙N hydrogen bonding and a cis conformation at the C=N bond. Hydrogen atoms are geometrically constrained (C–H = 0.93 Å, O–H = 0.82 Å) .

Q. What safety protocols are recommended for handling?

Avoid inhalation/contact with skin/eyes; use PPE (gloves, goggles, lab coats). Store in inert gas, dry conditions, and below 25°C. Leaks require neutralization with inert absorbents. Note: Safety guidelines align with structurally similar hydrazides, which pose risks of flammability and toxicity .

Advanced Research Questions

Q. How are data contradictions addressed during X-ray refinement?

Discrepancies in F<sup>2</sup> datasets are resolved using full-matrix least-squares refinement in SHELXL. Weighting schemes (e.g., w = 1/[σ²(Fo²) + (0.0366P)² + 0.3768P]) minimize errors. Anisotropic displacement parameters and covariance matrices refine non-H atoms, while H atoms are constrained isotropically. Rint values < 0.015 indicate high data quality .

Q. How do substituent variations (e.g., Br vs. Cl) affect reactivity?

Bromine’s electronegativity enhances electrophilicity at the hydrazone group, favoring metal coordination. Comparative studies with 4-chloro analogs show Br improves antibacterial activity (e.g., E. coli inhibition via disc-diffusion assays). Computational DFT analyses predict higher charge density at Br sites .

Q. What design considerations optimize bioactivity studies?

  • Solubility : Use DMSO or DMF for in vitro assays.
  • Concentration : Dose-response curves (0.1–100 μM) identify IC50 values.
  • Controls : Compare with ciprofloxacin for antimicrobial activity.
  • Assay Conditions : pH 7.4, 37°C, aerobic/anaerobic environments .

Q. How are supramolecular interactions modeled computationally?

Hydrogen-bonding networks and π-π stacking are analyzed via Mercury (CCDC). For example, parallel aromatic rings (dihedral angle = 3.4°) stabilize crystal packing. Molecular docking (AutoDock Vina) predicts binding to S. aureus dihydrofolate reductase (binding energy ≤ −7.5 kcal/mol) .

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